molecular formula C18H32O4Si B8174173 (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol

(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol

Cat. No.: B8174173
M. Wt: 340.5 g/mol
InChI Key: LJXNCIHBLDMXCY-UHFFFAOYSA-N
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Description

(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, often in a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride and appropriate bases remains consistent with laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol exerts its effects involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthesis processes where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

  • (tert-Butyldimethylsilyloxy)ethanol
  • (tert-Butyldimethylsilyloxy)propanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

Compared to similar compounds, (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol offers unique advantages in terms of stability and reactivity. Its structure allows for selective protection and deprotection of hydroxyl groups, making it highly valuable in complex organic synthesis .

Properties

IUPAC Name

[2-[2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]ethoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4Si/c1-18(2,3)23(4,5)22-12-8-11-20-13-14-21-17-10-7-6-9-16(17)15-19/h6-7,9-10,19H,8,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXNCIHBLDMXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOCCOC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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